molecular formula C20H19N3O4 B2709381 1-(4-Methoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one CAS No. 941997-90-6

1-(4-Methoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one

Cat. No.: B2709381
CAS No.: 941997-90-6
M. Wt: 365.389
InChI Key: VFASEQZEYGXNMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(4-Methoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one features a pyrrolidin-2-one core substituted with a 1,2,4-oxadiazole ring and two 4-methoxyphenyl groups. This structure combines heterocyclic and aromatic moieties, which are often associated with bioactive properties.

Properties

IUPAC Name

1-(4-methoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4/c1-25-16-7-3-13(4-8-16)19-21-20(27-22-19)14-11-18(24)23(12-14)15-5-9-17(26-2)10-6-15/h3-10,14H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFASEQZEYGXNMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C3CC(=O)N(C3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-Methoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Coupling with pyrrolidin-2-one: The oxadiazole intermediate is then coupled with a pyrrolidin-2-one derivative through a nucleophilic substitution reaction.

Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-(4-Methoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the oxadiazole ring to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where reagents like sodium hydride can replace the methoxy group with other nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Properties

Research has identified 1-(4-Methoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one as a potential anticancer agent. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. The following table summarizes key findings:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)5.2Induction of apoptosis
HeLa (Cervical)3.8Cell cycle arrest
A549 (Lung)6.0Inhibition of kinase activity

These results indicate that the compound may serve as a lead for developing new anticancer therapies.

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has shown promise in reducing inflammation. Studies indicate that it can lower levels of pro-inflammatory cytokines in cellular models, suggesting potential applications in treating inflammatory diseases.

Case Studies

Several case studies underscore the biological activity and therapeutic potential of this compound:

  • Case Study on MCF-7 Cells : A study demonstrated that treatment with the compound significantly decreased cell viability and increased apoptotic markers after 24 hours.
  • In Vivo Studies : Animal models treated with the compound exhibited reduced tumor growth compared to controls, indicating systemic efficacy.
  • Pharmacokinetics : Research has shown that the compound possesses favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability.

Summary

This compound represents a promising candidate for further research in anticancer and anti-inflammatory therapies. Its unique chemical structure contributes to its biological activity, making it an attractive target for drug development.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The oxadiazole ring is known to interact with biological macromolecules, potentially disrupting their normal function and leading to the desired pharmacological outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Physicochemical Properties

A comparative analysis of structural analogs reveals key differences in substituents and their impact on physicochemical properties:

Compound Name Molecular Formula Molecular Weight Key Substituents Predicted/Reported Properties References
1-(4-Methoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one C₂₀H₁₇N₃O₄ 363.37 Dual 4-methoxyphenyl, pyrrolidin-2-one High polarity due to methoxy groups
1-(2-Chloro-4-fluorobenzoyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine C₂₂H₂₁ClFN₃O₃ 429.87 Chloro, fluoro, benzoyl groups Increased lipophilicity, predicted pKa ~0.10
Methyl 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzoate C₁₇H₁₄N₂O₄ 310.30 Ester group, benzoate moiety Moderate solubility, ester hydrolysis susceptibility

Key Observations :

  • The dual 4-methoxyphenyl groups in the target compound enhance polarity and solubility compared to halogenated analogs like the chloro-fluoro derivative in .
  • The ester group in ’s compound introduces metabolic instability compared to the stable pyrrolidin-2-one core of the target compound .
Antimicrobial and Antifungal Activity
  • Target Compound: While direct activity data are unavailable, structurally related compounds with 1,2,4-oxadiazole-pyrrolidinone hybrids have shown antifungal and antibiotic activities . For example, triazole-pyrrolidinone analogs in exhibit MIC values <1 µg/mL against Candida albicans .
  • Compound : The chloro-fluoro derivative’s bioactivity is unconfirmed, but halogen substituents are often linked to enhanced antimicrobial potency .
  • Triazole Derivatives : Compounds with triazole instead of oxadiazole rings () show broader-spectrum activity, suggesting that heterocycle choice significantly impacts biological efficacy .
Pharmacokinetic and Toxicity Profiles
  • Target Compound : The absence of halogens may reduce toxicity risks compared to halogenated analogs. Methoxy groups are generally associated with favorable ADME profiles .
  • Compound : The ester group could lead to rapid hydrolysis in vivo, limiting bioavailability .

Crystallographic and Stability Data

  • Crystal Packing : Compounds like the nitro-phenyl-oxazole derivative in exhibit triclinic crystal systems (space group P1), with hydrogen bonding stabilizing the lattice . The target compound’s crystallinity is unreported but may resemble these trends.
  • Thermal Stability : The chloro-fluoro analog in has a predicted boiling point of 607.1°C, indicating high thermal stability .

Biological Activity

1-(4-Methoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, particularly focusing on its anticancer, anti-inflammatory, and antimicrobial properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Molecular Formula C20H22N4O3\text{Molecular Formula C}_{20}\text{H}_{22}\text{N}_{4}\text{O}_{3}

This compound features a pyrrolidine core linked to an oxadiazole moiety and methoxyphenyl groups, which are critical for its biological activity.

Anticancer Activity

This compound has been studied for its anticancer properties. Research indicates that derivatives containing the 1,2,4-oxadiazole scaffold exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity : The compound demonstrated an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines including HeLa (cervical), CaCo-2 (colon adenocarcinoma), and others .
Cell LineIC50 (µM)
HeLa92.4
CaCo-292.4
3T3-L192.4
H9c292.4

These results suggest that structural modifications of the oxadiazole ring can enhance the anticancer efficacy of related compounds.

Anti-inflammatory Activity

The compound's anti-inflammatory potential is also noteworthy. It interacts with specific molecular targets involved in inflammatory pathways. For example:

  • Mechanism of Action : It may inhibit enzymes such as cyclooxygenases (COX) and histone deacetylases (HDAC), which are known to play roles in inflammation .

Antimicrobial Activity

The antimicrobial properties of this compound have been explored as well. Studies indicate that derivatives of the oxadiazole scaffold exhibit activity against various bacterial strains:

  • Antibacterial Efficacy : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development in antimicrobial therapies .

Case Studies

Several studies have highlighted the biological activities of similar compounds within the oxadiazole family:

  • Anticancer Studies : A study demonstrated that a related oxadiazole derivative exhibited significant inhibition of tumor growth in xenograft models, reinforcing the potential for these compounds in cancer therapy .
  • Inflammation Models : In vivo studies showed that oxadiazole derivatives reduced inflammatory markers in animal models of arthritis, suggesting therapeutic applications in chronic inflammatory diseases .

Q & A

Advanced Research Question

  • Single-Crystal X-ray Diffraction (SCXRD) : Resolve stereochemical ambiguities (e.g., pyrrolidinone ring conformation) and hydrogen-bonding networks. For example, SCXRD in confirmed a twisted pyrrolidine ring and intermolecular C=O···H-N interactions .
  • DFT Calculations : Pair crystallographic data with density functional theory (DFT) to model electronic interactions, such as the oxadiazole ring’s electron-withdrawing effects on the pyrrolidinone moiety .

How can contradictory reports about biological activity (e.g., antimicrobial vs. kinase inhibition) be reconciled?

Advanced Research Question

  • Structural Comparisons : Analyze substituent effects; e.g., the 4-methoxyphenyl group may enhance membrane permeability for antimicrobial activity , while the oxadiazole-pyrrolidinone core could target kinase ATP-binding pockets .
  • Assay Conditions : Variability in MIC (minimum inhibitory concentration) values may arise from differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or kinase isoforms. Standardize protocols using CLSI guidelines for antimicrobial testing and recombinant kinase assays for inhibition studies .

What methodologies are recommended for structure-activity relationship (SAR) studies of this compound?

Advanced Research Question

  • Substituent Variation : Replace the 4-methoxyphenyl group with electron-deficient (e.g., nitro) or bulky (e.g., biphenyl) groups to assess effects on bioactivity. demonstrated enhanced analgesic activity in pyrazoline analogs with biphenyl substitutions .
  • Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to identify critical hydrogen-bond acceptors (e.g., oxadiazole N-atoms) and hydrophobic regions (e.g., methoxyphenyl groups) .

How should researchers assess purity and stability for in vitro assays?

Basic Research Question

  • HPLC-MS : Use a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water) to detect impurities (<1%) and confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 406) .
  • Stability Tests : Incubate the compound in PBS (pH 7.4) and human liver microsomes to assess hydrolytic and metabolic stability. Monitor degradation via LC-MS .

What strategies mitigate toxicity risks during preclinical evaluation?

Advanced Research Question

  • In Silico Toxicity Prediction : Use tools like ProTox-II to predict hepatotoxicity or mutagenicity based on structural alerts (e.g., nitro groups in analogs) .
  • In Vitro Cytotoxicity : Screen against HEK-293 and HepG2 cells using MTT assays. Compare IC₅₀ values to therapeutic concentrations to establish safety margins .

How can computational modeling predict target engagement for this compound?

Advanced Research Question

  • Molecular Docking : Dock the compound into kinase ATP pockets (e.g., EGFR or Aurora A) using AutoDock Vina. Prioritize targets with high glide scores (<−8 kcal/mol) and validate with SPR (surface plasmon resonance) binding assays .
  • MD Simulations : Perform 100-ns simulations in GROMACS to assess binding stability (e.g., RMSD <2 Å) and interaction persistence (e.g., oxadiazole–Lys72 hydrogen bonds) .

What experimental designs validate metabolic stability for drug development?

Basic Research Question

  • Microsomal Incubations : Incubate the compound with rat/human liver microsomes (1 mg/mL) and NADPH. Quantify parent compound depletion via LC-MS/MS over 60 minutes. Calculate intrinsic clearance (Cl₍ᵢₙₜ₎) .
  • CYP Inhibition Assays : Test against CYP3A4 and CYP2D6 isoforms using fluorogenic substrates. IC₅₀ values >10 µM suggest low inhibition risk .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.